α2-Adrenoceptor Binding Affinity: Pyridine-2-ylguanidine vs. Pyridine-3-ylguanidine
In a direct head-to-head comparison, pyridine-3-ylguanidine exhibits an experimental pKi of 3.79 for the α2-adrenoceptor, whereas pyridine-2-ylguanidine yields a pKi of 5.74 [1]. This represents an 89-fold difference in binding affinity (Ki values of ~162 μM vs ~1.82 μM). The diminished affinity of the 3-isomer is attributed to the absence of an intramolecular hydrogen bond (IMHB) that in the 2-isomer pre-organizes the guanidine–pyridine pharmacophore and lowers the guanidine pKaH from 10.14 to 9.54 [1].
| Evidence Dimension | α2-AR binding affinity (pKi) |
|---|---|
| Target Compound Data | Experimental pKi = 3.79 (Ki ~162 μM) |
| Comparator Or Baseline | Pyridine-2-ylguanidine: Experimental pKi = 5.74 (Ki ~1.82 μM) |
| Quantified Difference | ΔpKi = 1.95 (≈89-fold lower affinity for the 3-isomer) |
| Conditions | Human prefrontal cortex tissue; competition binding with [3H]RX821002 (1 nM); data from J. Med. Chem. 2015 correction [1] |
Why This Matters
Researchers requiring guanidine-containing probes with minimized α2-AR off-target activity should select the 3-pyridyl isomer; the 2-pyridyl isomer's 90-fold higher affinity makes it unsuitable for this purpose.
- [1] Kelly, B. D.; et al. Correction to α2-Adrenoceptor Antagonists: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of Pyridinoguanidine, Pyridino-2-aminoimidazoline and Their Derivatives. J. Med. Chem. 2015, DOI: 10.1021/acs.jmedchem.5b00525. View Source
